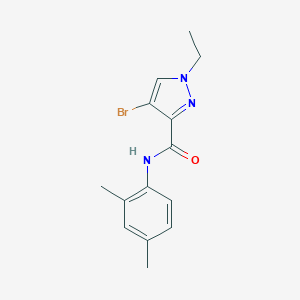
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various areas of research.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. These enzymes play a crucial role in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. Inhibition of these enzymes leads to the suppression of these processes, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One of the potential areas of research is the development of more potent and selective inhibitors of p38α MAP kinase, JNK1, JNK2, and JNK3. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases such as inflammatory disorders, neurodegenerative disorders, and cancer.
Synthesis Methods
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with ethyl 3-aminopyrazole-4-carboxylate. This reaction is carried out in the presence of a solvent and a base catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various areas of research. It has been found to exhibit potent inhibitory activity against several enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
properties
Molecular Formula |
C14H16BrN3O |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-8-11(15)13(17-18)14(19)16-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,16,19) |
InChI Key |
VDTATQQCMDVEEB-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280049.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280057.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
![methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate](/img/structure/B280060.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)

![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)